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Compound of Interest

Compound Name: Furilazole

Cat. No.: B1662145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Furilazole is a herbicide safener, a compound used in agriculture to protect crops from

herbicide injury. Its chemical name is 2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-

3-yl]ethanone. Understanding the precise molecular structure and spectroscopic properties of

Furilazole is crucial for its effective and safe use, as well as for the development of new,

improved safeners. This technical guide provides an in-depth analysis of the spectroscopic and

crystallographic characteristics of Furilazole, offering valuable data and experimental

methodologies for researchers in the field.

While comprehensive, publicly available spectroscopic and crystallographic datasets for

Furilazole are limited, this guide synthesizes the available information and presents illustrative

experimental protocols and data from closely related compounds to provide a thorough

understanding of the analytical techniques involved.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Furilazole is presented below.
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Property Value Source

Molecular Formula C₁₁H₁₃Cl₂NO₃ PubChem, AERU[1]

Molecular Weight 278.13 g/mol PubChem

IUPAC Name

2,2-dichloro-1-[5-(furan-2-

yl)-2,2-dimethyl-1,3-oxazolidin-

3-yl]ethanone

PubChem

CAS Number 121776-33-8 Sigma-Aldrich

Appearance Crystalline powder Analytical Standard Provider

Melting Point 97.0 °C Analytical Standard Provider

Purity 99% Analytical Standard Provider

Spectroscopic Analysis
Spectroscopic analysis is fundamental to elucidating the molecular structure of a compound.

The primary techniques used for the characterization of organic molecules like Furilazole
include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a small molecule like Furilazole is

depicted in the following diagram.
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A typical workflow for the spectroscopic analysis of Furilazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While specific NMR data for Furilazole is not readily available in the public domain,

a reputable supplier of analytical standards offers a digital NMR reference for this compound,

which can be used for identity confirmation and quantification.

Illustrative Experimental Protocol for NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the pure compound in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.
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Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-

64 scans).

¹³C NMR Acquisition:

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200

ppm).

Employ proton decoupling to simplify the spectrum.

Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of

carbon nuclei.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Illustrative Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid crystalline powder directly onto the

ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.
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Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Expected IR Absorptions for Furilazole:

Based on its functional groups (amide, furan, C-Cl), the following characteristic IR absorption

bands would be expected:

Functional Group Expected Absorption Range (cm⁻¹)

C=O (Amide) 1680 - 1630

C-O-C (Furan & Oxazolidine) 1250 - 1050

C-Cl 800 - 600

C-H (Aromatic/Aliphatic) 3100 - 2850

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. The NIST Mass Spectrometry Data Center reports

a Kovats Retention Index of 1743 for Furilazole, which is a gas chromatographic parameter.

Illustrative Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane, ethyl acetate).

Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a

mass spectrometer.

Gas Chromatography:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
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Separate the components of the sample on a capillary column (e.g., a non-polar column

like DB-5ms).

Use a temperature program to elute the compounds based on their boiling points and

interactions with the stationary phase.

Mass Spectrometry:

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer (e.g., electron ionization - EI).

The molecules are ionized and fragmented.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable) and a

series of fragment ion peaks that are characteristic of the molecule's structure.

Crystal Structure Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional

arrangement of atoms in a crystalline solid. While the crystal structure of Furilazole has not

been publicly reported, the analysis of a structurally related compound, 3-(4,6-Dichloro-1,3,5-

triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine, provides insight into the experimental methodology

and the expected structural features of the 2,2-dimethyloxazolidine ring.

Workflow for Crystal Structure Determination
The process of determining a crystal structure via X-ray diffraction is outlined below.

Crystal Growth X-ray Diffraction Structure Solution & Refinement Validation & Analysis

Single Crystal
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Data Collection
(Diffractometer)

Structure Solution
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Structure Refinement
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1662145?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

A generalized workflow for single-crystal X-ray diffraction analysis.

Illustrative Experimental Protocol for Single-Crystal X-ray Diffraction:

This protocol is based on the methodology used for the analysis of 3-(4,6-Dichloro-1,3,5-triazin-

2-yl)-2,2-dimethyl-1,3-oxazolidine.

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is

often achieved by slow evaporation of a saturated solution in an appropriate solvent or by

vapor diffusion.

Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3

mm in each dimension) and mount it on a goniometer head.

Data Collection:

Perform the data collection on a single-crystal X-ray diffractometer, often at a low

temperature (e.g., 113 K) to minimize thermal vibrations.

Use a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Data Reduction: Process the raw diffraction images to integrate the intensities of the

reflections and apply corrections for factors such as Lorentz and polarization effects. An

absorption correction may also be applied.

Structure Solution and Refinement:

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental diffraction data using full-matrix least-

squares methods. This process optimizes the atomic coordinates, and thermal parameters

to improve the agreement between the calculated and observed structure factors.
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Validation: Validate the final crystal structure using software tools to check for geometric

consistency and to ensure that the model is chemically reasonable.

Crystallographic Data for a Related Compound: 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-

1,3-oxazolidine

Parameter Value

Chemical Formula C₈H₁₀Cl₂N₄O

Molecular Weight 249.10

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 8.1943 (10)

b (Å) 11.0948 (17)

c (Å) 11.8333 (18)

β (°) 94.383 (14)

Volume (Å³) 1072.7 (3)

Z 4

Calculated Density (Mg m⁻³) 1.542

Temperature (K) 113

Radiation Mo Kα (λ = 0.71073 Å)

In this related structure, the five-membered dimethyl-substituted oxazolidine ring was found to

be in a quasi-planar conformation. This provides a likely conformational model for the

corresponding ring in Furilazole.

Conclusion
This technical guide has provided a detailed overview of the spectroscopic and crystallographic

analysis of Furilazole. While a complete experimental dataset for Furilazole itself is not
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publicly accessible, the compilation of its known properties, coupled with detailed, illustrative

experimental protocols and data from structurally related compounds, offers a robust

framework for researchers. The provided workflows and data tables serve as a valuable

resource for those involved in the analysis, characterization, and development of herbicide

safeners and other agrochemicals. Further research to obtain and publish the complete

spectroscopic and crystallographic data for Furilazole would be a valuable contribution to the

scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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